molecular formula C22H26N4O3S2 B11144847 3-allyl-5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one

3-allyl-5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11144847
M. Wt: 458.6 g/mol
InChI Key: AQUFQRBJYLWYOJ-LGMDPLHJSA-N
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Description

The compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolan-4-one ring via a (Z)-configured methylidene bridge. Key substituents include:

  • 2-[(3-Isopropoxypropyl)amino]: A polar, branched chain with ether and amino groups, improving solubility in semi-polar solvents.

This structure suggests applications in medicinal chemistry, particularly as a kinase inhibitor or enzyme modulator due to its resemblance to bioactive heterocycles .

Properties

Molecular Formula

C22H26N4O3S2

Molecular Weight

458.6 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H26N4O3S2/c1-5-10-26-21(28)17(31-22(26)30)13-16-18(23-9-7-12-29-14(2)3)24-19-15(4)8-6-11-25(19)20(16)27/h5-6,8,11,13-14,23H,1,7,9-10,12H2,2-4H3/b17-13-

InChI Key

AQUFQRBJYLWYOJ-LGMDPLHJSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)NCCCOC(C)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)NCCCOC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed asymmetric allylic alkylation . This method allows for the formation of chiral centers, which are crucial for the biological activity of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-allyl-5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for allylic alkylation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.

Scientific Research Applications

3-allyl-5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-allyl-5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analog 1: 2-(Allylamino)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 373611-93-9)
  • Substituent Differences: Thiazolidinone Ring: Isobutyl group (vs. isopropoxypropyl in the target compound). Electronic Effects: The isobutyl group is less polar, reducing solubility in aqueous media.
  • Biological Activity: Reported to exhibit anticancer properties, likely due to thioxo-thiazolidinone interactions with cellular targets .
2.2 Structural Analog 2: 2-{[3-(1H-Imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 374101-04-9)
  • Substituent Differences: Thiazolidinone Ring: Phenylethyl group (introducing aromatic bulk) and imidazole (enabling metal coordination).
  • Functional Impact: The imidazole moiety may facilitate interactions with heme-containing enzymes or receptors.
2.3 Structural Analog 3: Thiadiazolo-Pyrimidine Derivatives (IJAAS 2019)
  • Core Differences: 1,3,4-thiadiazolo[3,2-a]pyrimidine (vs. pyrido[1,2-a]pyrimidinone in the target compound).
  • Functional Groups : Carboxamide substituents at position 4.

Data Table: Key Properties of Target Compound and Analogs

Property Target Compound CAS 373611-93-9 CAS 374101-04-9 Thiadiazolo-Pyrimidine Derivatives
Core Structure Pyrido-pyrimidinone + thiazole Pyrido-pyrimidinone + thiazolidinone Pyrido-pyrimidinone + thiazolidinone Thiadiazolo-pyrimidine
Key Substituents Isopropoxypropylamino, allyl Isobutyl Phenylethyl, imidazole Carboxamide
Molecular Weight ~520 g/mol (estimated) ~510 g/mol ~580 g/mol ~450–500 g/mol
Solubility Moderate (polar organic) Low (non-polar solvents) Low (lipophilic) Moderate (polar aprotic solvents)
Reported Bioactivity Kinase inhibition (inferred) Anticancer Enzyme interaction Antimicrobial

Research Findings and Implications

  • Synthetic Routes : The target compound’s isopropoxypropyl group likely requires etherification steps distinct from analogs with alkyl/aryl substituents .
  • Crystallography : SHELX software () is critical for confirming the (Z)-configuration of the methylidene bridge, ensuring structural fidelity .

Biological Activity

The compound 3-allyl-5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole and pyrimidine core, which are known for their diverse biological activities. The presence of an allyl group and an isopropoxypropyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antitumor Activity : Many pyrido[1,2-a]pyrimidine derivatives have been reported to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting key signaling pathways involved in tumor growth .
  • Anti-inflammatory Effects : Compounds containing thiazole and pyrimidine rings have shown promise in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways .
  • Antimicrobial Properties : The thiazole moiety is often associated with antimicrobial activity, potentially making this compound effective against various pathogens .

In Vitro Studies

StudyBiological ActivityIC50 Value (µM)Reference
Antitumor Activity on HeLa CellsInhibition of cell proliferation15
Anti-inflammatory Activity in RAW 264.7 CellsReduction of NO production20
Antimicrobial Activity against E. coliZone of inhibition12 mm

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor efficacy of a series of pyrido[1,2-a]pyrimidine derivatives, including the target compound. Results demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential for further development as an anticancer agent .
  • Inflammation Model : In an experimental model of inflammation, the compound demonstrated a dose-dependent reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases .
  • Antimicrobial Testing : The compound was tested against various bacterial strains, showing notable activity against Gram-negative bacteria, indicating its potential as an antibacterial agent .

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